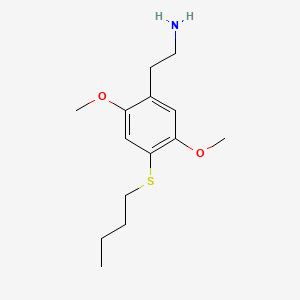

Bucinnazine, 2-methyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

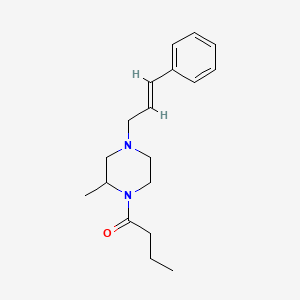

Es uno de los compuestos más potentes entre una serie de piperazina-amidas, sintetizado y reportado por primera vez en Japón en la década de 1970 . La bucinnazina tiene una potencia analgésica comparable a la de la morfina, pero con un índice terapéutico relativamente más alto . El compuesto es principalmente un agonista del receptor μ-opioide, lo que contribuye a sus efectos analgésicos .

Métodos De Preparación

La bucinnazina y su análogo, la 2-metil bucinnazina, se sintetizan a través de una serie de reacciones químicas que involucran derivados de piperazina . La ruta de síntesis generalmente implica la reacción de piperazina con cloruro de cinamilo para formar 1-butirilo-4-cinamilpiperazina . Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial para la bucinnazina implican escalar estas reacciones bajo condiciones controladas para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

La bucinnazina se somete a diversas reacciones químicas, que incluyen oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de bucinnazina puede conducir a la formación de cetonas y ácidos carboxílicos correspondientes .

Aplicaciones Científicas De Investigación

La bucinnazina ha sido ampliamente estudiada por sus propiedades analgésicas y su posible uso en el manejo del dolor . Además de su uso en medicina, la bucinnazina tiene aplicaciones en química y biología como herramienta de investigación para estudiar los receptores opioides y sus interacciones . La capacidad del compuesto para unirse selectivamente a los receptores μ-opioides lo hace valioso para investigar los mecanismos de la analgesia opioide y desarrollar nuevos fármacos analgésicos . En la industria, la bucinnazina y sus derivados se utilizan en la síntesis de otros compuestos basados en piperazina con posibles aplicaciones terapéuticas .

Mecanismo De Acción

La bucinnazina ejerce sus efectos principalmente a través de su acción como agonista del receptor μ-opioide . Al unirse a estos receptores, la bucinnazina activa las vías de señalización intracelular que dan como resultado la analgesia y el alivio del dolor . La selectividad del compuesto para los receptores μ-opioides sobre otros receptores opioides, como δ y κ, contribuye a su perfil farmacológico único . La activación de los receptores μ-opioides conduce a la inhibición de la liberación de neurotransmisores y la modulación de la percepción del dolor en el sistema nervioso central .

Comparación Con Compuestos Similares

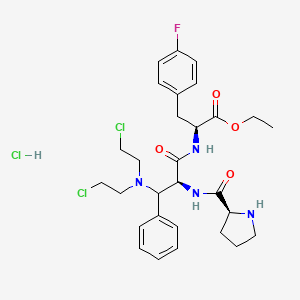

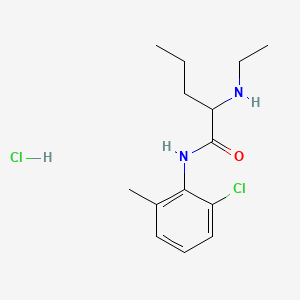

La bucinnazina es parte de una serie de piperazina-amidas que incluyen otros compuestos relevantes como MT-45, AD-1211 y 2-metil-AP-237 . Estos compuestos comparten similitudes estructurales pero difieren en sus propiedades farmacológicas y selectividad de los receptores . Por ejemplo, MT-45 y AD-1211 también actúan sobre los receptores opioides, pero tienen diferentes afinidades y eficacias en comparación con la bucinnazina . El aspecto único de la bucinnazina es su índice terapéutico relativamente más alto y su selectividad para los receptores μ-opioides, lo que la distingue de otros compuestos similares .

Propiedades

Número CAS |

98608-61-8 |

|---|---|

Fórmula molecular |

C18H26N2O |

Peso molecular |

286.4 g/mol |

Nombre IUPAC |

1-[2-methyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one |

InChI |

InChI=1S/C18H26N2O/c1-3-8-18(21)20-14-13-19(15-16(20)2)12-7-11-17-9-5-4-6-10-17/h4-7,9-11,16H,3,8,12-15H2,1-2H3/b11-7+ |

Clave InChI |

CRSFXYZFNAFVFC-YRNVUSSQSA-N |

SMILES isomérico |

CCCC(=O)N1CCN(CC1C)C/C=C/C2=CC=CC=C2 |

SMILES canónico |

CCCC(=O)N1CCN(CC1C)CC=CC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)